molecular formula C21H17N2S+ B1225474 3-Phenyl-2-thiophen-2-yl-4,5-dihydroimidazo[1,2-a]quinolin-10-ium

3-Phenyl-2-thiophen-2-yl-4,5-dihydroimidazo[1,2-a]quinolin-10-ium

Cat. No. B1225474
M. Wt: 329.4 g/mol
InChI Key: GQURBCLQYBAANB-UHFFFAOYSA-N
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Description

3-phenyl-2-thiophen-2-yl-4,5-dihydroimidazo[1,2-a]quinolin-10-ium is a member of imidazoles.

Scientific Research Applications

Optoelectronic Applications

The compound 3-Phenyl-2-thiophen-2-yl-4,5-dihydroimidazo[1,2-a]quinolin-10-ium, with its quinazoline derivative characteristics, finds applications in the field of optoelectronics. Notably, quinazoline derivatives are incorporated into π-extended conjugated systems, providing significant value in creating novel optoelectronic materials. These derivatives are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Specifically, aryl(hetaryl) substituted quinazolines with π-extended conjugated systems have demonstrated prominent electroluminescent properties. They are instrumental in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Moreover, arylvinylsubstituted quinazolines show potential as structures for nonlinear optical materials and colorimetric pH sensors. Iridium complexes based on 2-aryl(thienyl) quinazoline or pyrimidine derivatives are recognized for their high-efficiency phosphorescent materials in OLEDs. Additionally, pyrimidine push-pull systems are significant as potential photosensitizers for dye-sensitized solar cells. Pyrimidine derivatives with phenylacridine or phenylphenoxazine fragments are capable of functioning as thermally activated delayed fluorescence emitters (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Catalytic and Synthetic Applications

Further research highlights the synthetic importance of compounds related to 3-Phenyl-2-thiophen-2-yl-4,5-dihydroimidazo[1,2-a]quinolin-10-ium. A study described the synthesis of pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines, revealing the incorporation of various fused heterocycles in pyrimidine nucleus to enhance biological activity. Barbituric acids and their thio analogues serve as starting materials for synthesizing various fused pyrimidines, demonstrating the compound's synthetic versatility and its potential role in creating biologically potent pyrimido[4,5-b]quinolines with significant therapeutic importance (Nandha kumar, Suresh, Mythili, & Mohan, 2001).

Medicinal Chemistry and Biological Importance

Quinoline and benzimidazole derivatives, including those related to 3-Phenyl-2-thiophen-2-yl-4,5-dihydroimidazo[1,2-a]quinolin-10-ium, have been investigated extensively due to their wide range of therapeutic potential with lesser adverse effects. These heterocyclic compounds are fundamental building blocks in developing novel bioactive compounds and have found uses in treating various illnesses, including cancer, bacterial and fungal infections, DNA damage, and more. The hybrid molecules, combining bioactive heterocyclic moieties, are part of a strategy to overcome microbial resistance, highlighting the significance of these compounds in the discovery and development of novel antimicrobial drugs (Salahuddin et al., 2023).

properties

Product Name

3-Phenyl-2-thiophen-2-yl-4,5-dihydroimidazo[1,2-a]quinolin-10-ium

Molecular Formula

C21H17N2S+

Molecular Weight

329.4 g/mol

IUPAC Name

3-phenyl-2-thiophen-2-yl-4,5-dihydroimidazo[1,2-a]quinolin-10-ium

InChI

InChI=1S/C21H17N2S/c1-2-8-17(9-3-1)23-19(20-11-6-14-24-20)15-22-18-10-5-4-7-16(18)12-13-21(22)23/h1-11,14-15H,12-13H2/q+1

InChI Key

GQURBCLQYBAANB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=[N+](C=C(N2C3=CC=CC=C3)C4=CC=CS4)C5=CC=CC=C51

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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